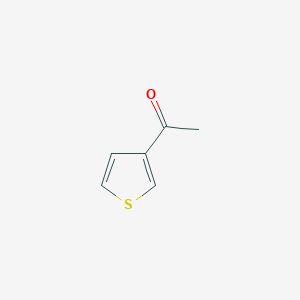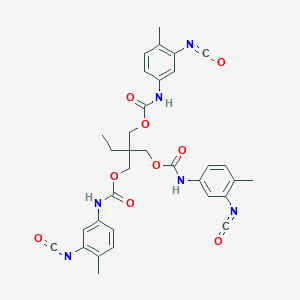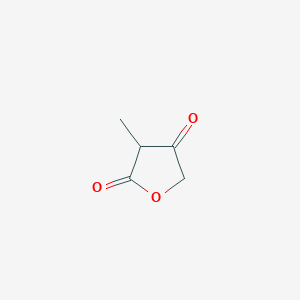
Divinylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Divinylmercury is a chemical compound that has been widely studied for its potential applications in scientific research. It is a highly toxic substance that can cause severe health problems if not handled properly. However, when used in controlled laboratory settings, divinylmercury has shown promise as a tool for studying various biochemical and physiological processes.
Wirkmechanismus
Divinylmercury is a potent inhibitor of enzymes that contain sulfhydryl groups. It binds to these groups and disrupts the normal function of the enzyme, leading to a variety of physiological effects.
Biochemische Und Physiologische Effekte
Divinylmercury has been shown to have a wide range of biochemical and physiological effects. It can cause oxidative stress, DNA damage, and disruption of cellular signaling pathways. It has also been shown to affect the function of various organs, including the liver, kidney, and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using divinylmercury in laboratory experiments is its high potency. It can be used in very small quantities, which can be beneficial for studying enzyme kinetics and other biochemical processes. However, its toxicity also presents a significant limitation, as it must be handled with extreme caution to avoid exposure and potential health risks.
Zukünftige Richtungen
There are many potential future directions for research involving divinylmercury. Some possible areas of investigation include its effects on specific enzymes and proteins, its interactions with other heavy metals and metal ions, and its potential applications in drug discovery and development. Additionally, further studies are needed to better understand the mechanisms underlying its toxic effects and to develop safer handling and disposal methods for this compound.
In conclusion, divinylmercury is a powerful tool for scientific research, but its toxicity requires careful handling and disposal. Its potential applications in a variety of fields make it an important area of study for researchers in chemistry, biochemistry, and toxicology.
Synthesemethoden
Divinylmercury is typically synthesized through the reaction of mercury(II) salts with acetylene gas. This process involves the use of specialized equipment and should only be performed by trained professionals in a well-ventilated laboratory setting.
Wissenschaftliche Forschungsanwendungen
Divinylmercury has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein structure, and metal ion transport. It has also been used as a tool for investigating the effects of heavy metal toxicity on various biological systems.
Eigenschaften
CAS-Nummer |
1119-20-6 |
|---|---|
Produktname |
Divinylmercury |
Molekularformel |
C4H6Hg |
Molekulargewicht |
254.68 g/mol |
IUPAC-Name |
bis(ethenyl)mercury |
InChI |
InChI=1S/2C2H3.Hg/c2*1-2;/h2*1H,2H2; |
InChI-Schlüssel |
ZGWSAELGXZPMLK-UHFFFAOYSA-N |
SMILES |
C=C[Hg]C=C |
Kanonische SMILES |
C=C[Hg]C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)






